molecular formula C9H16ClN3S B2754627 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride CAS No. 1052539-75-9

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride

Cat. No.: B2754627
CAS No.: 1052539-75-9
M. Wt: 233.76
InChI Key: NFXXDILBSDEWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride is a piperazine derivative featuring a 2-methyl-substituted thiazole ring linked via a methylene group to the piperazine core. This compound is of interest in medicinal chemistry due to the structural versatility of piperazine, which is often employed in drug design for its favorable pharmacokinetic properties and ability to modulate receptor interactions. The molecular weight of the compound is 233.76 g/mol, with a chemical formula of C₉H₁₄ClN₃S .

Properties

IUPAC Name

2-methyl-4-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S.ClH/c1-8-11-9(7-13-8)6-12-4-2-10-3-5-12;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXXDILBSDEWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Alkylation of Piperazine: The piperazine ring is alkylated using the synthesized thiazole derivative. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the piperazine, facilitating the nucleophilic substitution reaction.

    Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt by reacting with hydrochloric acid (HCl).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that piperazine derivatives, including 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride, exhibit antidepressant-like effects. A study demonstrated that these compounds can modulate serotonin and norepinephrine levels, which are crucial in treating depression. The compound's structural features contribute to its interaction with neurotransmitter systems, enhancing its therapeutic potential against mood disorders .

Inhibition of Enzymes

The compound has shown promise as a dual inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE). Inhibiting these enzymes is vital for developing treatments for neurodegenerative diseases like Alzheimer's. The presence of the thiazole ring in the structure enhances binding affinity to these targets, making it a candidate for further development in this area .

Data Tables

Table 1: Inhibitory Potency Against MAO and AChE

CompoundIC50 (μM)Target Enzyme
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride5.82AChE
Other Piperazine DerivativesVariesMAO-A/MAO-B

Case Study 1: Dual Inhibition Mechanism

In a study focusing on the structure-activity relationship (SAR) of piperazine derivatives, it was found that the introduction of specific substituents significantly influenced the inhibitory activity against MAO and AChE. The methyl group on the thiazole was particularly noted for enhancing the interaction with AChE, demonstrating the importance of molecular modifications in drug design .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study using VERO cells assessed the safety profile of the compound. Results indicated that at concentrations up to 200 µM, the compound exhibited low toxicity, suggesting its potential as a therapeutic agent with minimal side effects .

Mechanism of Action

The mechanism of action of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural Analogues with Phenoxy and Aromatic Substituents

HBK Series (HBK14–HBK19): These compounds, such as HBK14 (1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) and HBK18 (1-[(2,4,6-trimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride), share a piperazine core but differ in their substitution patterns. In contrast, the thiazole-methyl group in the target compound introduces heterocyclic rigidity, which may influence receptor-binding specificity compared to the flexible phenoxy chains in HBK derivatives .

Cyclizine Analogues: Cyclizine (1-benzhydryl-4-methylpiperazine) and its derivatives, such as chlorocyclizine (1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine), feature benzhydryl substituents. These bulky aromatic groups are associated with antihistaminic activity.

Piperazine Derivatives with Heterocyclic Substitutions

1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine Hydrochloride: This compound (CAS 1052544-34-9) shares the thiazole-piperazine scaffold but introduces a 4-methoxyphenyl group at the thiazole’s 2-position. However, the 2-methyl group in the target compound could offer steric advantages, reducing metabolic degradation compared to the methoxy-substituted analogue .

1-(1,3-Thiazol-4-ylmethyl)piperazine: A structurally simpler analogue lacking the 2-methyl group on the thiazole ring. The absence of the methyl group reduces molecular weight (C₈H₁₂N₃S vs.

Piperazine Compounds with Complex Alkyl/Aryl Chains

N-Methyltrimetazidine Dihydrochloride :
1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride features a trimethoxybenzyl group linked to the piperazine. The methoxy groups enhance solubility via hydrogen bonding but may limit blood-brain barrier penetration. In contrast, the thiazole-methyl group in the target compound balances hydrophobicity and polarity, making it more suitable for CNS-targeted applications .

Cetirizine Intermediate: (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine, an intermediate for the antihistamine cetirizine, uses a chlorinated benzhydryl group.

Pharmacological and Chemical Insights

  • Thiazole vs. Phenoxy Groups: Thiazole rings offer metabolic stability compared to phenoxy groups, which are prone to oxidative degradation .
  • Methyl Substitution : The 2-methyl group on the thiazole in the target compound may reduce CYP450-mediated metabolism, enhancing half-life .
  • Piperazine Flexibility : The piperazine core allows conformational adaptability, enabling interactions with diverse receptors (e.g., serotonin, dopamine) depending on substituents .

Biological Activity

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, antifungal, and neuropharmacological effects, supported by data tables and relevant case studies.

The compound has the following chemical identifiers:

  • CAS Number : 1052539-68-0
  • Molecular Formula : C12H15N3S2·HCl
  • Molecular Weight : 301.85 g/mol

Biological Activity Overview

The biological activity of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride has been studied primarily in the context of its antimicrobial properties and potential neuropharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study evaluated various piperazine derivatives against Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Piperazine Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochlorideStaphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL
Candida albicans0.015 mg/mL

These results suggest that the compound is particularly effective against both bacterial and fungal strains, showing lower MIC values indicative of strong antimicrobial activity .

Neuropharmacological Effects

In addition to its antimicrobial properties, there is emerging evidence regarding the neuropharmacological effects of piperazine derivatives. A study focusing on novel benzoylpiperazine derivatives highlighted their anticonvulsant activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems .

Table 2: Neuropharmacological Effects of Piperazine Derivatives

Compound NameEffect ObservedMethod Used
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochlorideAnticonvulsantRotarod test
Other Piperazine DerivativesAnxiolyticElevated plus maze

Case Studies

Several case studies have documented the efficacy of piperazine derivatives in treating infections caused by resistant strains of bacteria. In one notable study, a series of piperazine compounds were synthesized and tested against multi-drug resistant strains of Acinetobacter baumannii and Pseudomonas aeruginosa, both significant pathogens in healthcare settings .

Case Study Findings

The findings from these studies indicated that modifications in the piperazine structure could enhance antimicrobial potency. For example, introducing thiazole rings was associated with improved activity against resistant bacterial strains .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride?

Methodological Answer:
Synthesis optimization requires careful control of reaction parameters. For example:

  • Temperature : Heating at 40–70°C during coupling reactions improves yield while minimizing side products (e.g., imidazolium byproducts) .
  • Solvent Choice : THF or dichloromethane (DCM) is preferred for solubility and reaction homogeneity .
  • Purification : Reverse-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) effectively isolates the hydrochloride salt .
  • Scaling : Industrial-scale synthesis may use automated reactors to maintain consistent pressure and stirring .

Advanced: How can structural modifications to the piperazine-thiazole scaffold enhance target selectivity in receptor binding assays?

Methodological Answer:

  • Thiazole Substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the thiazole ring increases lipophilicity, enhancing blood-brain barrier penetration .
  • Piperazine Functionalization : Adding hydrophobic moieties (e.g., pyridinyl or imidazolyl groups) improves affinity for G-protein-coupled receptors (GPCRs) .
  • Salt Form : The hydrochloride salt improves aqueous solubility, critical for in vitro assays .
  • Validation : Use comparative molecular field analysis (CoMFA) to predict binding interactions and validate via X-ray crystallography .

Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR in DMSO-d6d_6 confirm proton environments and carbon backbone integrity (e.g., peaks at δ 3.39–4.05 ppm for piperazine protons) .
  • LC/MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) verifies molecular weight (e.g., m/zm/z 328.1597 for related piperazine-thiazoles) .
  • Elemental Analysis : Quantify chloride content to confirm hydrochloride salt stoichiometry .

Advanced: How do environmental factors (pH, temperature) influence the stability of this compound during long-term storage?

Methodological Answer:

  • pH Sensitivity : The hydrochloride salt is stable in acidic conditions (pH 2–4) but degrades in alkaline environments via deprotonation and hydrolysis .
  • Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
  • Light Exposure : Protect from UV light to avoid photolytic cleavage of the thiazole ring .

Basic: What are common pitfalls in reproducing synthesis protocols for this compound, and how can they be addressed?

Methodological Answer:

  • Byproduct Formation : Sonication during reaction steps reduces heterogeneous mixing, minimizing imidazolium byproducts .
  • Low Yield : Optimize molar ratios (e.g., 1:1.2 for piperazine:thiazole precursor) and extend reaction times to 2–4 hours .
  • Purification Challenges : Use ion-exchange chromatography for hydrochloride salt isolation if reverse-phase methods fail .

Advanced: What computational tools are suitable for predicting this compound’s interactions with cytochrome P450 enzymes?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with CYP3A4/2D6 active sites, focusing on piperazine-thiazole hydrogen bonding .
  • MD Simulations : Run 100-ns molecular dynamics (MD) trajectories in GROMACS to assess binding stability .
  • ADMET Prediction : SwissADME predicts metabolic liability (e.g., CYP inhibition risk) based on logP and topological polar surface area (TPSA) .

Basic: How can researchers resolve discrepancies in reported biological activity data for similar piperazine derivatives?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., HEK293 for GPCR assays) and control compounds (e.g., haloperidol for dopamine receptors) .
  • Data Normalization : Express IC50_{50} values relative to internal standards (e.g., % inhibition at 10 µM) to account for inter-lab variability .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (AID 743255) to identify outlier studies .

Advanced: What strategies mitigate hygroscopicity challenges in formulating this compound for in vivo studies?

Methodological Answer:

  • Lyophilization : Freeze-dry the hydrochloride salt with mannitol (1:1 w/w) to improve stability .
  • Co-Solvents : Use 10% DMSO in saline for intravenous administration, ensuring solubility ≤5 mg/mL .
  • Packaging : Store in nitrogen-purged vials with desiccants (e.g., silica gel) to prevent moisture uptake .

Basic: What synthetic routes are available for introducing isotopic labels (e.g., 13C^{13}C13C, 2H^2H2H) into this compound?

Methodological Answer:

  • Deuterium Labeling : Catalytic H/D exchange using Pd/C in D2_2O selectively labels the piperazine ring at positions 2 and 5 .
  • 13C^{13}C-Thiazole Synthesis : Start with 13C^{13}C-enriched acetonitrile in the Hantzsch thiazole synthesis step .

Advanced: How can researchers validate off-target effects of this compound in high-throughput screening (HTS) assays?

Methodological Answer:

  • Counter-Screening : Test against a panel of 50+ unrelated targets (e.g., kinases, ion channels) to assess selectivity .
  • Cryo-EM : Resolve ligand-protein complexes at <3 Å resolution to identify unexpected binding pockets .
  • Dose-Response Curves : Use 10-point dilution series (1 nM–100 µM) to calculate selectivity indices (SI >100 indicates high specificity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.